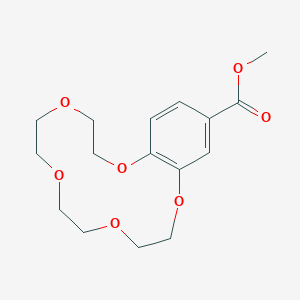
2-(O-Tolyl)thiazole
Übersicht
Beschreibung
2-(O-Tolyl)thiazole, also known as 2-(2-methylphenyl)-1,3-benzothiazole, is a chemical compound with the molecular weight of 225.31 . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of thiazole derivatives, including 2-(O-Tolyl)thiazole, often involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions are mild and pure products are obtained without work-up and column purification .Molecular Structure Analysis
The molecular structure of 2-(O-Tolyl)thiazole is characterized by a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively . This structure is often found as a building block in various biological systems .Chemical Reactions Analysis
Thiazole derivatives, including 2-(O-Tolyl)thiazole, have been synthesized using a common protocol involving readily available and inexpensive substrates . The reaction conditions are mild and pure products are obtained without work-up and column purification .Physical And Chemical Properties Analysis
2-(O-Tolyl)thiazole is a solid at room temperature . It has a molecular weight of 203.26 and its molecular formula is C11H9NOS .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(O-Tolyl)thiazole derivatives have been studied for their corrosion inhibition properties. For instance, 2-Amino-4-(p-tolyl)thiazole (APT) demonstrated effective adsorption on steel surfaces, providing corrosion protection in acidic environments. These findings are significant for industries where mild steel is used, and corrosion is a major concern (Khaled & Amin, 2009).
Complexation with Metals
Another application of 2-(O-Tolyl)thiazole derivatives is in metal complexation. A study synthesized 2-anti-Glyoximatoamino-4-(o, p-tolyl)thiazole and explored its complexing properties with metals like Cu(II), Ni(II), and Co(II). This research contributes to the field of inorganic chemistry, particularly in the development of new coordination compounds (Cukurovalı, Taş, & Ahmedzade, 1997).
Anticancer Research
In the field of medicinal chemistry, thiazole derivatives, including those related to 2-(O-Tolyl)thiazole, have been synthesized and evaluated for anticancer properties. Some compounds showed promising activity against human cancer cell lines, suggesting potential therapeutic applications (Vaddula et al., 2016).
Drug Design and Activity Improvement
Thiazole derivatives, including structures similar to 2-(O-Tolyl)thiazole, are prominent in drug design due to their wide-ranging medicinal applications. They have been used in developing drugs with anti-inflammatory, anticancer, antiviral, and antimicrobial activities (Zhang et al., 2020).
Antimicrobial Activities
Thiazole and its derivatives exhibit significant antibacterial, antifungal, antiviral, and antiprotozoal activities. This makes them important scaffolds in the development of new antimicrobial agents, with a broad spectrum of activity (Borcea et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZBVGAQYNMQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481690 | |
| Record name | 2-(O-TOLYL)THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(O-Tolyl)thiazole | |
CAS RN |
39187-97-8 | |
| Record name | 2-(O-TOLYL)THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)









